molecular formula C52H108IN B12558065 N-tert-Butyl-N,N-dihexadecylhexadecan-1-aminium iodide CAS No. 144865-55-4

N-tert-Butyl-N,N-dihexadecylhexadecan-1-aminium iodide

Cat. No.: B12558065
CAS No.: 144865-55-4
M. Wt: 874.3 g/mol
InChI Key: JGMXSKCCIAUHFG-UHFFFAOYSA-M
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Description

N-tert-Butyl-N,N-dihexadecylhexadecan-1-aminium iodide is a quaternary ammonium compound. It is characterized by its large hydrophobic tail and a positively charged nitrogen atom, which is balanced by an iodide anion. This compound is known for its surfactant properties and is used in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-Butyl-N,N-dihexadecylhexadecan-1-aminium iodide typically involves the quaternization of tertiary amines with alkyl halides. One common method is the reaction of N-tert-butyl-N,N-dihexadecylamine with hexadecyl iodide under anhydrous conditions. The reaction is usually carried out in a solvent such as acetonitrile or ethanol at elevated temperatures to ensure complete quaternization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

N-tert-Butyl-N,N-dihexadecylhexadecan-1-aminium iodide primarily undergoes nucleophilic substitution reactions due to the presence of the iodide ion. It can also participate in phase transfer catalysis, where it facilitates the transfer of reactants between different phases (e.g., organic and aqueous phases) .

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reactants used. For example, in nucleophilic substitution, the iodide ion is replaced by another nucleophile, resulting in the formation of a new quaternary ammonium compound .

Mechanism of Action

The mechanism of action of N-tert-Butyl-N,N-dihexadecylhexadecan-1-aminium iodide is primarily based on its surfactant properties. The compound can insert itself into lipid bilayers, disrupting the membrane structure and increasing permeability. This property is exploited in various applications, such as drug delivery and membrane studies .

Comparison with Similar Compounds

Properties

CAS No.

144865-55-4

Molecular Formula

C52H108IN

Molecular Weight

874.3 g/mol

IUPAC Name

tert-butyl(trihexadecyl)azanium;iodide

InChI

InChI=1S/C52H108N.HI/c1-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-53(52(4,5)6,50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-2)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-3;/h7-51H2,1-6H3;1H/q+1;/p-1

InChI Key

JGMXSKCCIAUHFG-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](CCCCCCCCCCCCCCCC)(CCCCCCCCCCCCCCCC)C(C)(C)C.[I-]

Origin of Product

United States

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